molecular formula C32H35ClN2O3S B406711 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(2,2-DIMETHYLOXAN-4-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(2,2-DIMETHYLOXAN-4-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

Cat. No.: B406711
M. Wt: 563.1g/mol
InChI Key: CRNVWWNMABQICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include chlorinating agents, thioethers, and pyran derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, distillation, and chromatography would be essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one
  • **2-((2-(4-bromophenyl)-2-oxoethyl)thio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one

Uniqueness

The uniqueness of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C32H35ClN2O3S

Molecular Weight

563.1g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2,2-dimethyloxan-4-yl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C32H35ClN2O3S/c1-31(2)19-24(14-17-38-31)35-29(37)27-28(34-30(35)39-20-26(36)21-10-12-23(33)13-11-21)25-9-5-4-8-22(25)18-32(27)15-6-3-7-16-32/h4-5,8-13,24H,3,6-7,14-20H2,1-2H3

InChI Key

CRNVWWNMABQICT-UHFFFAOYSA-N

SMILES

CC1(CC(CCO1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)C6=CC=C(C=C6)Cl)C

Canonical SMILES

CC1(CC(CCO1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

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